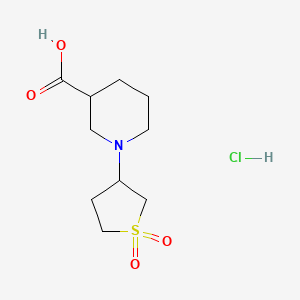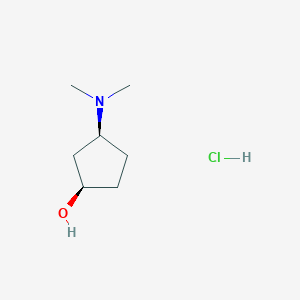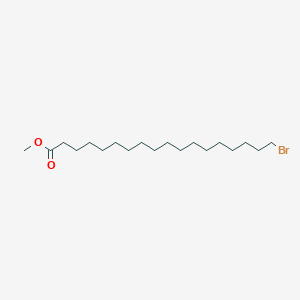
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO4S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tetrahydrothiophene ring with a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the reaction of a suitable diene with sulfur dioxide, followed by reduction to form the tetrahydrothiophene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydrothiophene intermediate.
Oxidation to Form the Sulfone Group: The tetrahydrothiophene ring is oxidized to form the sulfone group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent reacts with the piperidine derivative.
Formation of the Hydrochloride Salt: The final compound is obtained by reacting the carboxylic acid derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced to form thiols or sulfides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated piperidine derivatives.
Hydrolysis: Carboxylate salts.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The piperidine ring can interact with various receptors and ion channels, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid.
Sulfone Derivatives: Compounds containing the sulfone group, such as sulfolane and sulfone.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
The uniqueness of this compound lies in its combination of the piperidine, sulfone, and tetrahydrothiophene moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H18ClNO4S |
|---|---|
Molekulargewicht |
283.77 g/mol |
IUPAC-Name |
1-(1,1-dioxothiolan-3-yl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO4S.ClH/c12-10(13)8-2-1-4-11(6-8)9-3-5-16(14,15)7-9;/h8-9H,1-7H2,(H,12,13);1H |
InChI-Schlüssel |
ZCUZHEHXYRTZIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2CCS(=O)(=O)C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)




![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)





![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)
![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
